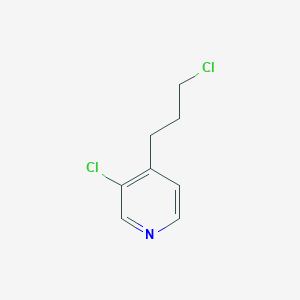

3-Chloro-4-(3-chloropropyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-(3-chloropropyl)pyridine is a chemical compound with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a propyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-chloropropyl)pyridine typically involves the chlorination of 4-(3-chloropropyl)pyridine. One common method includes the reaction of 4-(3-chloropropyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-(3-chloropropyl)pyridine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-chloropropyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of 3-chloro-4-(3-chloropropyl)piperidine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Formation of substituted pyridines.

Oxidation Reactions: Formation of pyridine N-oxides.

Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

3-Chloro-4-(3-chloropropyl)pyridine has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-chloropropyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

3-Chloropyridine: A simpler analog with only one chlorine atom attached to the pyridine ring.

4-Chloropyridine: Another analog with a chlorine atom at the 4-position of the pyridine ring.

3-Chloro-4-methylpyridine: A similar compound with a methyl group instead of a propyl group.

Uniqueness

3-Chloro-4-(3-chloropropyl)pyridine is unique due to the presence of both a propyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Biological Activity

3-Chloro-4-(3-chloropropyl)pyridine is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure allows for diverse biological activities, making it a compound of interest in pharmacological research. This article explores the biological activity of this compound, summarizing relevant studies, case reports, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₈Cl₂N. The compound features a pyridine ring substituted with chlorine and a propyl group, which influences its reactivity and biological interactions.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human tumor cells, demonstrating potential as an anti-cancer agent. The compound was tested against several cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 10.5 |

| A549 (Lung) | 12.8 |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, although further studies are needed to elucidate the underlying mechanisms of action.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has demonstrated antimicrobial activity. It was tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This property suggests that it could be beneficial in managing inflammatory diseases or conditions characterized by excessive inflammation .

Case Studies and Research Findings

A notable case study involved the use of this compound in a therapeutic context for treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antibiotic therapy. The study emphasized the need for further clinical trials to establish optimal dosages and treatment regimens.

Properties

Molecular Formula |

C8H9Cl2N |

|---|---|

Molecular Weight |

190.07 g/mol |

IUPAC Name |

3-chloro-4-(3-chloropropyl)pyridine |

InChI |

InChI=1S/C8H9Cl2N/c9-4-1-2-7-3-5-11-6-8(7)10/h3,5-6H,1-2,4H2 |

InChI Key |

VAPJXGPWOTZSNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CCCCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.